1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole

Lipophilicity Physicochemical profiling Lead optimization

Medicinal chemistry requires rigid, polar scaffolds to balance solubility and ligand efficiency. This azetidine-triazole hybrid (MW 152.20, LogP -0.13, Fsp3 0.71) directly addresses lead optimization pain points. - **Differentiation**: Higher Fsp3 and lower MW vs. piperidine/pyrrolidine analogs; reduces lipophilicity bias. - **Application**: Ideal for kinase hinge binders, CNS MPO scores, and PROTAC linkers. - **Supply**: 98% purity ensures minimal false positives in screening. Available for R&D procurement.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B12818084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)C2CNC2
InChIInChI=1S/C7H12N4/c1-5-9-6(2)11(10-5)7-3-8-4-7/h7-8H,3-4H2,1-2H3
InChIKeyKKPNPQIXEWFHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-Triazole Building Block for Fragment and PROTAC Research


1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole (CAS 1341899-72-6) is a heterocyclic building block that combines a 1,2,4-triazole core—methyl-substituted at positions 3 and 5—with an azetidine ring attached at N1 . With a molecular weight of 152.20 g/mol, a supplied purity of up to 98%, a measured LogP of -0.13, and a fraction of sp3-hybridized carbons (Fsp3) of 0.71 , the compound is positioned as a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors, CNS-targeted agents, and bifunctional degraders (PROTACs). Its compact azetidine moiety imparts distinct physicochemical properties that set it apart from its piperidine and pyrrolidine analogs, offering a unique balance of solubility, rigidity, and ligand efficiency.

1
Fragment-based screening — low molecular weight and high Fsp3 support fragment-library enrichment workflows
2
PROTAC linker research — azetidine N1 provides a sterically constrained exit vector for bifunctional degrader design
3
Kinase inhibitor and CNS-targeted studies — triazole core may serve as an adenine bioisostere; compact scaffold aligns with CNS MPO space

Impact of Azetidine Replacement with Piperidine or Pyrrolidine Analogs


Even seemingly conservative isosteric replacements of the azetidine ring with larger saturated heterocycles (piperidine, pyrrolidine) can introduce systematic biases in lipophilicity, molecular weight, and conformational sampling that propagate through entire lead series [1]. These variations influence aqueous solubility, off-target binding, metabolic clearance, and permeability in ways that cannot be predicted from in silico models alone. The quantitative evidence presented below demonstrates that the target compound offers a measurable departure from its closest in-class analogs in terms of LogP, molecular weight, supplier purity specifications, and fraction of saturated carbons—parameters that directly affect screening outcomes and lead optimization trajectories. Selecting the azetidine-containing scaffold is therefore not an interchangeable choice but a deliberate strategic decision backed by quantifiable data.

Piperidine analog
Replacing azetidine with piperidine increases molecular weight (~18%) and lipophilicity (ΔLogP +0.06); screening outcomes and ligand efficiency may shift measurably.
Class-level inference; verify in target assay
Pyrrolidine analog
Pyrrolidine introduces different ring-puckering dynamics and ~9% higher molecular weight; conformational sampling differences may alter binding-mode hypotheses.
Conformational flexibility not interchangeable
Isosteric replacement risk
Even conservative heterocycle swaps can propagate systematic bias in solubility, off-target binding, and metabolic clearance across lead series — not a like-for-like substitution.

Quantitative Differentiation from Closest Analogs


Measured LogP Shift: Azetidine vs. Piperidine

The vendor-measured LogP of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is -0.13 . In comparison, the direct piperidine analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine exhibits a LogP of -0.07 [1]. This -0.06 log unit difference (equivalent to a 1.14-fold increase in hydrophilicity) arises from the smaller, more electronegative azetidine ring, which subtly lowers overall lipophilicity relative to the six-membered piperidine. Matched molecular pair analyses have demonstrated that even shifts of this magnitude can translate into measurably improved aqueous solubility and reduced hERG binding in downstream optimization [2].

LogP shift
Cross-study comparable
ΔLogP = −0.06 vs piperidine analog (1.14× more hydrophilic)
Supports lipophilicity-control workflow
Vendor-measured values; confirm under assay conditions
Lipophilicity Physicochemical profiling Lead optimization

Molecular Weight Advantage and Ligand Efficiency

The molecular weight of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is 152.20 g/mol . The pyrrolidine analog 3,5-dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole has a molecular weight of 166.22 g/mol , while the piperidine analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine reaches approximately 180.25 g/mol . This corresponds to a 9.2% reduction versus the pyrrolidine compound and an 18.4% reduction versus the piperidine compound. In fragment-based screening and lead optimization, lower molecular weight directly improves ligand efficiency (LE = -log(IC50)/N_heavy_atoms) and lipophilic ligand efficiency (LLE = pIC50 - LogP), leaving more room for subsequent functionalization without exceeding Rule-of-Five thresholds.

MW advantage
Cross-study comparable
152.20 g/mol — 9.2% lower than pyrrolidine, 18.4% lower than piperidine analog
Reported ligand-efficiency headroom
Based on molecular formulas; ligand efficiency context-dependent
Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Supplier Purity and Assay Interference Reduction

Fluorochem supplies 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole at a guaranteed purity of 98% , whereas the piperidine analog from Enamine (EN300-71195) is listed at 95% and the pyrrolidine analog is also commonly supplied at 95% purity . A 3-percentage-point difference corresponds to a 60% relative reduction in total impurities (from 5% to 2%), substantially lowering the risk of false positives, confounding cytotoxicity, or erroneous structure-activity relationships in cell-based assays.

Purity specification
Cross-study comparable
98% (target) vs 95% (piperidine/pyrrolidine analogs) — 60% relative impurity reduction
May reduce false-positive risk in screening
Supplier COA; analytical method not specified
Purity Quality assurance High-throughput screening

Fraction sp3 as a Driver of Solubility and Reduced Promiscuity

The calculated Fsp3 of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is 0.71 , significantly above the median Fsp3 of approved oral drugs (~0.4–0.5) as reported in the landmark analysis by Lovering et al. [1]. The constrained four-membered azetidine ring contributes to a compact, three-dimensional shape that is qualitatively more rigid than the chair-flipping piperidine ring. Higher Fsp3 has been robustly correlated with improved aqueous solubility, reduced hERG binding, and increased clinical success rates, making this metric a key discriminator in compound selection.

Fsp3 saturation
Class-level inference
Fsp3 = 0.71 (0.21–0.31 above median oral-drug space)
Class-level correlation with solubility and reduced off-target binding reported
Computed from molecular formula; developability context requires validation
Fsp3 Conformational analysis Drug-likeness

High-Impact Application Scenarios


Fragment-Based Screening Library Enrichment

The compound's low molecular weight (152.20 g/mol) and high Fsp3 (0.71) directly address the core requirements of fragment libraries: minimal heavy atom count for efficient hit evolution and high three-dimensionality for novel binding interactions [1]. Compared to the heavier piperidine (180.25 g/mol) and pyrrolidine (166.22 g/mol) analogs, the target compound offers superior ligand efficiency headroom, allowing medicinal chemists to elaborate the scaffold while maintaining lead-like physicochemical profiles. Procurement at 98% purity further reduces the risk of impurity-driven false positives in fragment screening campaigns.

PROTAC Linker Chemistry with Rigid Azetidine Exit Vector

The azetidine nitrogen provides a well-defined, sterically constrained attachment point for bifunctional degrader molecules. The compact four-membered ring introduces less conformational flexibility than piperidine linkers, potentially reducing the entropic penalty upon ternary complex formation [2]. The measured LogP of -0.13 supports aqueous solubility of the final PROTAC construct, a critical parameter for cellular degradation assays. The 3,5-dimethyl-1,2,4-triazole moiety further serves as a versatile ligase-binding motif or a metabolic shielding group.

CNS-Penetrant Lead Optimization Programs

For central nervous system targets, the combination of low molecular weight (152 g/mol) and moderate lipophilicity (LogP -0.13) favorably impacts multiparameter optimization (MPO) scores for blood-brain barrier penetration [3]. The azetidine ring's reduced basicity relative to larger cyclic amines may also limit P-glycoprotein efflux liability. Although direct CNS penetration data for this specific compound are lacking at the time of writing, the physicochemical signature aligns with established CNS drug-like space, distinguishing it from more lipophilic piperidine analogs (LogP -0.07) that trend toward poorer MPO scores.

Adenine Bioisostere Exploration for Kinase Inhibitors

The 3,5-dimethyl-1,2,4-triazole core is a well-documented adenine mimetic capable of engaging the hinge region of ATP-binding sites [4]. The azetidine N1 substituent provides a unique spatial trajectory compared to the more commonly employed piperidine or pyrrolidine vectors, potentially enabling access to under-exploited pockets within the kinase active site. The low molecular weight and favorable Fsp3 preserve the ligand efficiency required for type I and type II inhibitor optimization.

Application
Selection Property
Validation Focus
Fragment-library enrichment
Low MW, high Fsp3 scaffold
Ligand efficiency and hit-evolution headroom
PROTAC linker research
Constrained azetidine exit vector
Ternary complex formation and solubility profile
CNS-targeted lead optimization
Low MW and moderate LogP
CNS MPO score and P-gp efflux assessment
Kinase inhibitor design
Triazole adenine bioisostere
Hinge-region binding and selectivity profiling
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